Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

Catalog No.
S14475583
CAS No.
57295-32-6
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

CAS Number

57295-32-6

Product Name

Benzaldehyde, 2-bromo-5-methoxy-4-methyl-

IUPAC Name

2-bromo-5-methoxy-4-methylbenzaldehyde

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3

InChI Key

AHDFKTPREVGSSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C=O)Br

Benzaldehyde, 2-bromo-5-methoxy-4-methyl- is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is recognized for its role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural features contribute to its diverse reactivity and potential applications in various chemical transformations.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation Reactions: The aldehyde functional group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The aldehyde can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
  • Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
  • Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran) at mild temperatures.

Major Products Formed

  • From Substitution: Derivatives with various functional groups replacing the bromine atom.
  • From Oxidation: 2-bromo-5-methoxy-4-methylbenzoic acid.
  • From Reduction: 2-bromo-5-methoxy-4-methylbenzyl alcohol.

The biological activity of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- is notable due to its ability to interact with biological molecules through its aldehyde group. This interaction can lead to covalent bonding with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The presence of bromine and methoxy groups may also influence the compound's reactivity and binding affinity, making it a subject of interest in medicinal chemistry and pharmacology .

The synthesis of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- typically involves the bromination of 5-methoxy-4-methylbenzaldehyde. This process can be conducted using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is generally performed in solvents like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis follows similar methodologies but emphasizes scalability and yield optimization. Continuous flow reactors and automated systems are often employed to enhance efficiency and ensure high purity levels.

Studies on the interactions of Benzaldehyde, 2-bromo-5-methoxy-4-methyl- with biological systems have revealed its potential effects on enzyme activity and cellular processes. These interactions are primarily mediated through covalent bonding facilitated by the aldehyde group, which can modify protein function and influence metabolic pathways . Further research is ongoing to elucidate the specific mechanisms underlying these interactions.

Similar Compounds

  • 2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the methyl group.
  • 2-Bromo-5-methoxybenzaldehyde: Similar structure but lacks the methyl group.
  • 2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the methoxy group.

Uniqueness

Benzaldehyde, 2-bromo-5-methoxy-4-methyl- is unique due to its combination of three distinct substituents (bromine, methoxy, and methyl) on the benzene ring. This specific arrangement provides unique reactivity patterns and properties that distinguish it from other similar compounds, making it a versatile intermediate in organic synthesis.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

227.97859 g/mol

Monoisotopic Mass

227.97859 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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